molecular formula C11H26O3Si B1219003 Pentyltriethoxysilane CAS No. 2761-24-2

Pentyltriethoxysilane

Cat. No. B1219003
CAS RN: 2761-24-2
M. Wt: 234.41 g/mol
InChI Key: FHVAUDREWWXPRW-UHFFFAOYSA-N
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Description

Pentyltriethoxysilane is a silane compound that plays a crucial role in surface modification and the synthesis of silicon-based materials. Its utility in promoting adhesion between various substrates makes it valuable for applications in materials science and engineering.

Synthesis Analysis

The synthesis of silane compounds like Pentyltriethoxysilane often involves Grignard reactions or hydrolysis and condensation reactions. For example, fluoro-substituted polysiloxanes have been synthesized using similar silanes, highlighting the versatility of silane chemistry in producing silicon-based polymers with high fluorine content (Zhao & Mark, 1992).

Molecular Structure Analysis

The molecular structure of silane compounds significantly influences their reactivity and properties. For instance, studies on pentasila-1,4-diene have shown how homoconjugation between Si═Si double bonds through a SiMe2 unit can affect absorption characteristics, demonstrating the intricate relationship between molecular structure and optical properties (Kosai et al., 2017).

Chemical Reactions and Properties

Silane compounds undergo various chemical reactions, such as hydrolysis and condensation, to form siloxane bonds. The study on the hydrolysis of n-amyltriethoxysilane and phenyltriethoxysilane sheds light on the formation of low-molecular-weight partial hydrolysis products and the stabilization of silanol functions against further condensation, revealing the complex chemistry of silanes (Sprung & Guenther, 1958).

Physical Properties Analysis

The physical properties of silane compounds, such as their solubility, phase behavior, and thermal stability, are essential for their application in materials science. Research on the preparation and separation properties of LTA membranes using 3-aminopropyltriethoxysilane as a covalent linker demonstrates the impact of silane chemistry on the development of advanced materials with specific separation capabilities (Huang et al., 2010).

Chemical Properties Analysis

Silanes' chemical properties, including reactivity towards hydrolysis, condensation, and their ability to form covalent bonds with organic and inorganic substrates, are crucial for their use in coatings, adhesives, and sealants. The synthesis and characterization of 3-azidopropylsilatrane from 3-chloropropyltriethoxysilane highlight the versatility of silane chemistry in creating compounds with novel structures and potential applications (Singh et al., 2010).

Scientific Research Applications

Summary of the Application

Pentyltriethoxysilane is a type of silane, which is a compound containing a silicon atom bonded to hydrogen and other elements . Silanes are used in a variety of applications, including as coupling agents in adhesives and sealants, as well as in the production of silicones .

Methods of Application or Experimental Procedures

In one study, Pentyltriethoxysilane was used in the selective synthesis of triethoxysilane and tetraethoxysilane through a direct reaction between ethanol and silicon . This reaction was catalyzed by CuCl and metallic Cu0 nanoparticles in a fixed-bed reactor .

Results or Outcomes

The study found that when the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500°C and Cu3Si phase appeared at 280–500°C . When the CuCl/Si mixture was pretreated at 240–300°C, triethoxysilane was favorably formed, while pretreated at 500°C, tetraethoxysilane was favorably formed . The study concluded that small-sized CuCl exhibited higher catalytic activity than the larger one .

Application in the Synthesis of Core-Enlarged Perylene Dyes

Summary of the Application

Pentyltriethoxysilane can be used in the synthesis of core-enlarged perylene dyes . Perylene dyes are known for their high chemical and photochemical stability, high molar absorptivities, and fluorescence quantum yields . They also offer wide possibilities for chemical functionalisation via the introduction of hydrophobic or hydrophilic substituents, electron donors or acceptors, and functional groups for attachment to polymers or biomolecules .

Safety And Hazards

Pentyltriethoxysilane is a combustible liquid and causes skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Pentyltriethoxysilane are not mentioned in the search results, one paper discusses its use in creating composites with polyhexafluoropropylene, one of the most indifferent and adhesion-lacking polymers existing . This suggests potential applications in the development of new materials and technologies.

properties

IUPAC Name

triethoxy(pentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAUDREWWXPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042491
Record name Triethoxypentylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyltriethoxysilane

CAS RN

2761-24-2
Record name Pentyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2761-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Pentyltriethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxypentyl-
Source EPA Chemicals under the TSCA
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Record name Triethoxypentylsilane
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Record name Triethoxypentylsilane
Source European Chemicals Agency (ECHA)
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Record name PENTYLTRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
S Kizil, K Karadag, GO Aydin, HB Sonmez - Journal of Environmental …, 2015 - Elsevier
… 1,3-Benzenedimethanol (0.52 g, 3.7 mmol) and (0.65 mL 2.5 mmol) pentyltriethoxysilane were polymerized in a Prexy pressure vessel at 160 C. After two days, the gelation was …
Number of citations: 53 www.sciencedirect.com
MH Kim, A Ayral, CB Park, JH Choy… - Journal of Nanoscience …, 2011 - ingentaconnect.com
We have investigated the diffusion of various solvents on nanoporous membranes with various pore size and surface energy. We have modified the size of pore channel and surface …
Number of citations: 8 www.ingentaconnect.com
Y Tokudome, T Fukushima, A Goto, H Kaji - Organic Electronics, 2011 - Elsevier
… In this study, we investigated SAM formations of an alkylsilane, pentyltriethoxysilane (PTES), on ITO in an amphiphilic solvent, tetrahydrofuran (THF), which is miscible with water and …
Number of citations: 12 www.sciencedirect.com
T Yamaguchi, T Kim, JK Park, JM Oh - International Journal of Molecular …, 2023 - mdpi.com
… The host material, an HNSP, was synthesized in the presence of polymer and surfactant templates, and the pore as well as the surface were modified with either pentyltriethoxysilane (…
Number of citations: 0 www.mdpi.com
AL Krapivko, YD Ryabkov, FV Drozdov, NA Yashtulov… - Polymers, 2022 - mdpi.com
… -4,4-bis(trifluoromethyl)pentyltriethoxysilane modification show much better adhesion for … heptafluoro-4,4-bis(trifluoromethyl)pentyltriethoxysilane does in fact takes place and it is this …
Number of citations: 1 www.mdpi.com
Y Komori, H Nakashima, S Hayashi… - Journal of non-crystalline …, 2005 - Elsevier
The structures of sol–gel derived hybrid gels prepared by co-hydrolysis of tetraethoxysilane (TEOS)-organotrialkoxysilane (RTES, RSi(OC 2 H 5 ) 3 , R=CH 3 , C 5 H 11 , C 8 H 17 and C …
Number of citations: 30 www.sciencedirect.com
A Bhaumik, T Tatsumi - Journal of Catalysis, 2000 - Elsevier
… Similarly vinyltriethoxysilane, allyltriethoxysilane, pentyltriethoxysilane, and phenyltriethoxysilane were used for the synthesis of vinyl-, allyl-, pentyl-, and phenyl-modified Ti-MCM-41. As…
Number of citations: 242 www.sciencedirect.com
L Ukrainczyk, RA Bellman… - The Journal of Physical …, 1997 - ACS Publications
A series of new layered inorganic−organic nanocomposites, with organic functionalities directly bonded to an inorganic framework via the Si−C bond, were prepared by a template sol−…
Number of citations: 121 pubs.acs.org
A Vinu, KZ Hossain, K Ariga - Journal of nanoscience and …, 2005 - ingentaconnect.com
… of organic materials into interior part of the pores of hexagonally arranged mesoporous silica that was modified by hydrophobic residues through grafting with n-pentyltriethoxysilane, n-…
Number of citations: 439 www.ingentaconnect.com
K Inumaru, Y Inoue, S Kakii, T Nakano… - Physical Chemistry …, 2004 - pubs.rsc.org
Molecular selective adsorption of alkylphenols and alkylanilines onto n-alkyl grafted MCM-41 with different alkyl chain lengths and Al contents was studied. Octyl groups gave better …
Number of citations: 64 pubs.rsc.org

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